Cisapride

描述

Cisapride is a medication that was developed primarily for the treatment of gastrointestinal disorders. It belongs to the class of drugs known as prokinetic agents, which stimulate the movement of food through the digestive system.

科学研究应用

Pharmacodynamic and Pharmacokinetic Properties

Cisapride is known for its properties as a prokinetic agent in gastrointestinal motility disorders. It facilitates or restores motility throughout the gastrointestinal tract. The mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut. It is chemically related to metoclopramide but differs by being largely devoid of central depressant or antidopaminergic effects. Cisapride has been shown to be effective in improving healing rates and symptoms in patients with reflux esophagitis, alleviating symptoms in non-ulcer dyspepsia, and accelerating gastric emptying in gastroparesis, particularly in diabetic patients. It also has potential benefits in treating chronic constipation due to underlying motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Gastrointestinal Prokinetic Agent

Cisapride's role as a gastrointestinal prokinetic agent, commonly used for nocturnal heartburn and other gastrointestinal disorders, has been explored in depth. Despite its association with QT prolongation and ventricular arrhythmias, its prokinetic effects are significant. Cisapride has shown high affinity blockade of the human cardiac potassium channel HERG, which explains its proarrhythmic effects under certain clinical settings (Rampe, Roy, Dennis, & Brown, 1997).

Metabolism in Neonates and Infants

The metabolism of cisapride in neonates and infants reflects the ontogeny of cytochrome P450 3A4. Cisapride, being a substrate for this enzyme, has been used in younger populations for feeding intolerance and gastroesophageal reflux related issues. At one month of age, CYP3A4 activity is significantly lower than in adults, which influences cisapride disposition (Kearns et al., 2003).

Efficacy in Gastrointestinal Motility Disorders

Cisapride's efficacy in various gastrointestinal motility disorders has been reaffirmed in studies. It has been compared favorably with metoclopramide, cimetidine, and ranitidine in patients with reflux disease, and shown equal efficacy to domperidone and metoclopramide in patients with functional dyspepsia. It's also beneficial in chronic intestinal pseudo-obstruction and irritable bowel syndrome (Wiseman & Faulds, 1994).

Metabolism and Drug Interactions

The metabolism of cisapride and potential drug interactions have been studied extensively. Cisapride is a substrate for cytochrome P450 enzymes, particularly CYP3A4. This study aimed to determine the metabolism process and the impact of various drugs on cisapride biotransformation. The findings are critical for understanding potential clinical interactions (Bohets et al., 2000).

属性

CAS 编号 |

104860-73-3 |

|---|---|

产品名称 |

Cisapride |

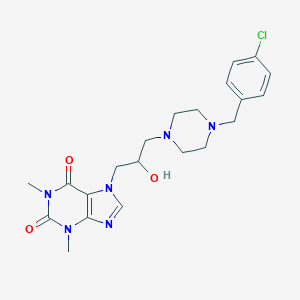

分子式 |

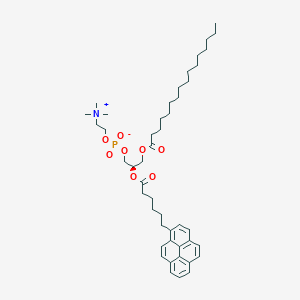

C23H29ClFN3O4 |

分子量 |

465.9 g/mol |

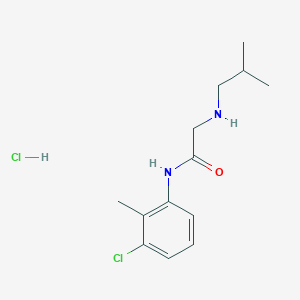

IUPAC 名称 |

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |

InChI 键 |

DCSUBABJRXZOMT-UHFFFAOYSA-N |

SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

规范 SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

颜色/形态 |

White to slightly biege powde |

其他 CAS 编号 |

81098-60-4 |

溶解度 |

Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |

同义词 |

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)